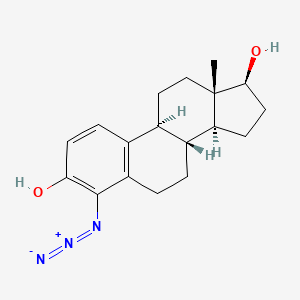

4-Azidoestradiol

Description

Structure

3D Structure

Properties

CAS No. |

41164-45-8 |

|---|---|

Molecular Formula |

C18H23N3O2 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-4-azido-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23N3O2/c1-18-9-8-11-10-4-6-15(22)17(20-21-19)13(10)3-2-12(11)14(18)5-7-16(18)23/h4,6,11-12,14,16,22-23H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |

InChI Key |

VUNFQFOBWPMCMM-ZHIYBZGJSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |

Synonyms |

4-azidoestradiol |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azidoestradiol and Its Derivatized Conjugates

Stereoselective Synthetic Pathways to the Estradiol (B170435) Scaffold

The synthesis of the estradiol scaffold, a steroidal structure with multiple chiral centers, demands a high degree of stereocontrol to ensure the correct three-dimensional architecture necessary for biological activity. The synthesis of estradiol derivatives can begin from existing steroid precursors or be built through total synthesis.

A common strategy involves modifying the natural estradiol or related steroid structures. For complex derivatives, multi-step synthetic sequences are often required. For instance, the synthesis of 11β-substituted estradiol scaffolds, which are structurally related to the 4-substituted target, showcases the stereochemical challenges. One such pathway begins with an estra-5-(10),9(11)-diene derivative. nih.gov A key step is the stereoselective epoxidation of the 5,10-double bond, which typically yields a mixture of α and β isomers. nih.gov Subsequent copper-catalyzed 1,4-addition of a functionalized phenyl group followed by dehydration and deketalization establishes the crucial 11β-stereochemistry. nih.gov The final steps involve aromatization of the A-ring and a stereoselective reduction of the 17-ketone, often using sodium borohydride, to yield the 17β-hydroxyl group characteristic of estradiol. nih.gov Such pathways ensure that the four-ring system possesses the correct trans-trans-trans fusion required for receptor binding.

Regioselective Introduction of the Azido (B1232118) Moiety at the 4-Position of the Estradiol Nucleus

The introduction of the azide (B81097) group onto the aromatic A-ring of the estradiol nucleus must be regioselective, targeting the C4 position specifically. A common and effective method for introducing an azide group is through nucleophilic substitution. This process typically involves converting a hydroxyl group at the target position into a good leaving group, such as a triflate. The triflate intermediate is then treated with an azide salt, like sodium azide (NaN₃), in a polar aprotic solvent. researchgate.net The azide ion (N₃⁻) acts as a potent nucleophile, displacing the triflate group to form the desired aryl azide. researchgate.netmasterorganicchemistry.com This method is highly efficient and proceeds without significant side reactions. masterorganicchemistry.com

For aromatic systems like the A-ring of estradiol, an alternative pathway involves:

Nitration: Electrophilic nitration of estradiol preferentially occurs at the C2 and C4 positions. Separation of the 4-nitroestradiol isomer provides the necessary precursor.

Reduction: The nitro group is reduced to a primary amine (-NH₂).

Diazotization: The amine is treated with nitrous acid to form a diazonium salt (-N₂⁺).

Azide Displacement: The diazonium salt is subsequently displaced by an azide ion from a source like sodium azide.

This sequence provides a reliable route to 4-azidoestradiol, ensuring the azide is positioned correctly for its role as a chemical handle.

Strategies for Post-Synthetic Functionalization and Bioorthogonal Conjugation

Post-synthetic modification refers to the chemical derivatization of a molecule after its core structure has been assembled. nih.govrsc.org For this compound, this involves using the azide group to attach other molecules, such as reporter tags or bioactive compounds, to create functional probes. nih.gov

A linker is a chemical moiety that covalently connects two or more different molecular components, such as connecting this compound to a reporter tag. abzena.com The design of the linker is critical as it influences the stability, solubility, and biological activity of the final conjugate. frontiersin.org Linkers can be broadly classified into two categories: non-cleavable and cleavable. abzena.comproteogenix.science

Non-cleavable linkers , such as thioethers, form a stable bond that is not readily broken down within a biological system. creative-biolabs.com The payload is released only upon complete degradation of the antibody-conjugate. proteogenix.sciencecreative-biolabs.com

Cleavable linkers are designed to break under specific physiological conditions, releasing the attached molecule. abzena.com Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (e.g., hydrazone linkers) or enzymatic cleavage (e.g., peptide or β-glucuronide linkers). proteogenix.sciencecreative-biolabs.com

The choice of linker depends on the intended application of the this compound probe. For applications requiring stable and permanent labeling, a non-cleavable linker is preferred. For drug delivery systems where the payload must be released at a specific site, a cleavable linker is necessary. frontiersin.org

| Linker Type | Cleavage Mechanism | Typical Application |

|---|---|---|

| Thioether (Non-cleavable) | Antibody degradation | Stable labeling, imaging |

| Hydrazone (Cleavable) | Acid-catalyzed hydrolysis (low pH) | Release in acidic organelles (lysosomes) |

| Disulfide (Cleavable) | Reduction by thiols (e.g., glutathione) | Release in the reducing intracellular environment |

| Dipeptide (Cleavable) | Enzymatic cleavage (e.g., by cathepsins) | Lysosome-specific release |

| β-Glucuronide (Cleavable) | Enzymatic cleavage by β-glucuronidase | Tumor-specific release (enzyme is overexpressed) |

The azide group of this compound is an ideal functional group for bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). masterorganicchemistry.comresearchgate.net This reaction forms a stable triazole ring, covalently linking the azide on the estradiol to a terminal alkyne group on a reporter tag. masterorganicchemistry.comresearchgate.net This method is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for a wide range of biological molecules. masterorganicchemistry.com

Common reporter tags coupled to azido-functionalized molecules include:

Biotin (B1667282): Used for affinity purification and detection via its strong interaction with streptavidin.

Fluorescent Dyes: Molecules like BODIPY or fluorescein (B123965) are attached to enable visualization of the target by fluorescence microscopy. researchgate.net

Radiolabels: Radioisotopes such as ¹⁸F can be incorporated into a tag, allowing for sensitive detection and in vivo imaging using techniques like Positron Emission Tomography (PET). nih.govacs.org For example, an azide-containing molecule can be "clicked" onto an alkyne-bearing, ¹⁸F-labeled prosthetic group. acs.org

| Reporter Tag | Conjugation Method | Primary Application |

|---|---|---|

| Biotin | CuAAC Click Chemistry | Affinity pulldown, Western blotting |

| BODIPY | CuAAC Click Chemistry | Fluorescence imaging, flow cytometry |

| ¹⁸F-containing moiety | CuAAC Click Chemistry | Positron Emission Tomography (PET) imaging |

| Protein Tags (e.g., SNAP-tag) | Covalent enzymatic labeling | In vivo imaging, protein tracking |

Beyond simple reporter tags, this compound can be incorporated into more complex hybrid or bifunctional molecules. researchgate.net These probes combine the estrogen receptor-targeting properties of the estradiol scaffold with a second bioactive component, such as a cytotoxic drug. researchgate.net

A convergent synthesis approach is often used, where the two key components are prepared separately and then joined together in a final step. researchgate.net For instance, an azido-estradiol derivative can be ligated to an alkyne-modified therapeutic agent, such as the anticancer drug mitomycin C, using the CuAAC reaction. nih.govresearchgate.net The resulting hybrid molecule is designed to selectively deliver the cytotoxic payload to cells expressing the estrogen receptor, potentially increasing therapeutic efficacy while reducing off-target toxicity. researchgate.net The linker connecting the two components is crucial and can be designed to release the therapeutic agent upon reaching the target site. nih.gov This strategy demonstrates the power of using this compound as a building block for creating sophisticated, targeted molecular probes and potential therapeutics. nih.gov

Mechanistic Principles Underpinning 4 Azidoestradiol S Function As a Molecular Probe

Principles and Application of Photoaffinity Labeling (PAL) Mediated by 4-Azidoestradiol

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize receptor proteins and other specific binding sites for a given ligand within a complex biological sample. nih.govenamine.netwikipedia.org This method utilizes a photoreactive version of the ligand, such as this compound, which contains a latent reactive group that can be activated by light. wikipedia.orgnsf.gov Upon irradiation, this group forms a highly reactive intermediate that covalently bonds to molecules in its immediate vicinity, which are typically the amino acid residues of the target protein's binding pocket. nih.govmdpi.com

The general workflow of a photoaffinity labeling experiment with this compound involves three key steps. First, the this compound probe is incubated with the biological sample, allowing it to bind reversibly to its target, the estrogen receptor (ER). nih.gov Next, the sample is exposed to UV light of a specific wavelength, which activates the azido (B1232118) group. nsf.govrsc.org This activation leads to the formation of a highly reactive nitrene intermediate that rapidly forms a covalent bond with the ER. beilstein-journals.orgresearchgate.net Finally, the covalently labeled ER can be identified and characterized using various analytical techniques, such as SDS-PAGE and mass spectrometry. caldic.com

Photoreactivity Mechanisms of Aryl Azides Leading to Nitrene Formation

The key to photoaffinity labeling with this compound lies in the photochemistry of its aryl azide (B81097) group. rsc.orgsioc.ac.cn Upon absorption of UV light, typically in the range of 250–400 nm, the aryl azide molecule is promoted to an excited singlet state (S1 or S2). rsc.orgacs.org This excited state is highly unstable and rapidly undergoes extrusion of a molecule of nitrogen gas (N₂). beilstein-journals.orgacs.org This process leads to the formation of a highly reactive and electron-deficient species known as a singlet nitrene. beilstein-journals.orgresearchgate.net

The singlet nitrene is a key intermediate in the photoaffinity labeling process. beilstein-journals.org However, it is extremely short-lived and can undergo several competing reactions. nih.gov One possibility is intersystem crossing (ISC) to form a more stable triplet nitrene. rsc.orgresearchgate.net The rate of ISC is influenced by substituents on the aromatic ring. sioc.ac.cn Another potential reaction is ring expansion to form a didehydroazepine, which can then be trapped by nucleophiles. beilstein-journals.orgnih.gov The specific photochemical pathway taken depends on factors such as the solvent, the presence of quenchers, and the electronic properties of the aryl azide. nih.govresearchgate.net

Covalent Adduct Formation with Proximal Biomolecules upon Photoactivation

Once the highly reactive nitrene is generated from this compound through photoactivation, it can rapidly react with a variety of chemical bonds in its immediate vicinity. researchgate.netacs.org This reactivity is the basis for the formation of a stable, covalent adduct with the target biomolecule, in this case, the estrogen receptor. nih.gov The nitrene can insert into C-H and N-H bonds, which are abundant in the amino acid residues that make up proteins. acs.org It can also add to double bonds and react with nucleophilic residues. nih.govresearchgate.net

The estrogen receptor, like other proteins, is composed of a chain of amino acids, several of which possess nucleophilic side chains. These include cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group). nih.govresearchgate.netmdpi.com Studies have shown that these residues are common targets for covalent modification by reactive species. nih.govunl.pt In the context of the estrogen receptor, the photogenerated nitrene from this compound, being in close proximity within the binding pocket, will preferentially form covalent bonds with these accessible and reactive amino acid side chains. nih.govnih.gov This results in the irreversible linkage of the estradiol (B170435) analog to its receptor, allowing for subsequent identification and analysis. The formation of these adducts is a critical step in understanding the structure and function of the receptor binding site. nih.govbiorxiv.org

Optimization of Photolysis Conditions for Efficient Crosslinking in Biological Matrices

Achieving efficient and specific covalent crosslinking of this compound to its target receptor within a complex biological matrix requires careful optimization of the photolysis conditions. Several factors can influence the outcome of the photoaffinity labeling experiment.

One of the most critical parameters is the wavelength of UV irradiation . Aryl azides typically absorb light in the 260–365 nm range. sioc.ac.cn The chosen wavelength should be one that efficiently excites the azide group while minimizing damage to the biological sample, as prolonged exposure to high-energy UV light can lead to protein degradation. beilstein-journals.org

The duration and intensity of irradiation are also crucial. Sufficient light energy must be delivered to activate a significant portion of the this compound molecules bound to the receptor. However, excessive irradiation can lead to non-specific labeling and damage to the biological matrix. beilstein-journals.org Therefore, a balance must be struck to maximize specific crosslinking while minimizing off-target effects.

The composition of the buffer and the presence of other molecules can also impact the efficiency of photolysis. For instance, some buffer components may absorb UV light or act as quenchers of the excited state of the aryl azide, reducing the yield of the desired photoreaction. It is also important to consider that some biological molecules can act as scavengers of the reactive nitrene intermediate, leading to non-specific labeling.

Finally, the temperature at which the photolysis is carried out can influence the reaction. researchgate.net Higher temperatures can sometimes favor the desired intramolecular reactions of the nitrene, but can also increase the rate of protein denaturation. researchgate.net

A summary of key considerations for optimizing photolysis conditions is presented in the table below.

| Parameter | Considerations |

| Wavelength | Select a wavelength that is strongly absorbed by the aryl azide but minimizes damage to the biological sample. |

| Irradiation Time | Use the shortest time necessary to achieve efficient crosslinking to reduce non-specific labeling and photodamage. |

| Light Intensity | Optimize the intensity to provide sufficient energy for photoactivation without causing excessive heating or damage. |

| Buffer Composition | Avoid components that absorb at the irradiation wavelength or quench the photoreaction. |

| Temperature | Control the temperature to maintain the integrity of the biological sample and potentially influence reaction pathways. |

By carefully controlling these parameters, researchers can maximize the efficiency and specificity of photoaffinity labeling with this compound, leading to more reliable and informative results.

Bioorthogonal Click Chemistry Applications of the Azido Group in this compound

The azido group of this compound is not only a photoactivatable crosslinker but also a versatile chemical handle for bioorthogonal "click" chemistry. mt.comwikipedia.org This dual functionality allows for a two-step approach to labeling and detection. First, the this compound binds to and, upon photolysis, covalently attaches to the estrogen receptor. The remaining, unreacted azido group is then available for a highly specific and efficient chemical ligation with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. nsf.gov This approach offers several advantages, including the ability to introduce a wide variety of reporter groups after the initial labeling event and improved signal-to-noise ratios in detection. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Probe Conjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and is widely used for bioconjugation. wikipedia.orgglenresearch.comrsc.org This reaction involves the formation of a stable triazole ring from the reaction of an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.govresearchgate.net In the context of this compound, after it has been covalently linked to the estrogen receptor, the azido group can be reacted with an alkyne-modified reporter molecule in the presence of a copper(I) catalyst. jenabioscience.comnih.gov

The reaction is typically carried out in aqueous buffers and is highly efficient, proceeding to high yields under mild conditions. jenabioscience.comnih.gov A reducing agent, such as sodium ascorbate (B8700270), is often added to maintain copper in its active Cu(I) oxidation state. nih.gov The use of a stabilizing ligand for the copper ion can further enhance the reaction rate and protect biomolecules from potential damage by reactive oxygen species that can be generated under the reaction conditions. jenabioscience.comnih.gov

The CuAAC reaction offers a robust and versatile method for attaching a wide range of probes to the this compound-labeled estrogen receptor, facilitating its detection and purification.

A table summarizing typical components of a CuAAC reaction for bioconjugation is provided below.

| Component | Function |

| Azide-modified biomolecule | The this compound-labeled estrogen receptor. |

| Alkyne-modified reporter | A molecule for detection or purification (e.g., a fluorophore or biotin with a terminal alkyne). |

| Copper(I) source | Typically CuSO₄, which is reduced in situ. nih.gov |

| Reducing agent | Sodium ascorbate is commonly used to generate and maintain the Cu(I) catalyst. nih.gov |

| Ligand | A ligand, such as THPTA, can stabilize the Cu(I) ion and accelerate the reaction. nih.gov |

| Buffer | An aqueous buffer to maintain a physiological pH. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live System Applications

While CuAAC is a powerful tool, the toxicity of the copper catalyst can be a limitation for applications in living cells. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a bioorthogonal alternative that proceeds efficiently without the need for a metal catalyst. nih.govd-nb.info This reaction utilizes a strained cyclooctyne (B158145), which has a highly reactive triple bond due to its ring strain. d-nb.infomagtech.com.cn

In this approach, after this compound has labeled the estrogen receptor within a living cell, a cyclooctyne-functionalized reporter molecule can be introduced. nih.gov The strained alkyne will selectively react with the azide on the labeled receptor, forming a stable triazole linkage. d-nb.inforesearchgate.net This allows for the visualization and tracking of the estrogen receptor in its native cellular environment in real-time. baseclick.eunews-medical.netthermofisher.com The kinetics of SPAAC reactions can be monitored using techniques like inline ATR-IR spectroscopy. nih.gov

The development of various cyclooctyne derivatives with improved reactivity and stability has expanded the utility of SPAAC for live-cell imaging and other in vivo applications. magtech.com.cn

The table below compares key features of CuAAC and SPAAC.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires a Copper(I) catalyst. glenresearch.com | Catalyst-free. nih.gov |

| Alkyne | Terminal alkyne. | Strained cyclooctyne. d-nb.info |

| Biocompatibility | Limited in live cells due to copper toxicity. nih.gov | Highly biocompatible for live system applications. nih.govnih.gov |

| Reaction Rate | Generally very fast. | Can be fast, dependent on the cyclooctyne used. magtech.com.cn |

| Applications | In vitro conjugation, fixed cells. jenabioscience.com | Live cell imaging, in vivo studies. nih.govbaseclick.eunih.gov |

Staudinger Ligation for Azide-Based Bioconjugation

The Staudinger ligation is a highly selective and bio-orthogonal chemical reaction used to form a stable amide bond between two molecules. This method is particularly relevant for molecular probes like this compound, which contains a reactive azide group. The ligation joins the azide-bearing molecule to a second molecule equipped with a specifically engineered phosphine (B1218219) group. This reaction's utility in biological systems stems from the fact that both azide and phosphine groups are abiotic and chemically orthogonal to the functional groups typically found in biomolecules, ensuring that the ligation occurs specifically between the intended partners without interfering with native cellular processes. thermofisher.comsigmaaldrich.comfishersci.com

The foundation of this method is the classic Staudinger reaction, first described by Hermann Staudinger and J. Meyer in 1919, in which an azide reacts with a phosphine (like triphenylphosphine) to form an iminophosphorane, also known as an aza-ylide. sigmaaldrich.comcreative-biolabs.com In a biological context, this intermediate is typically hydrolyzed to yield a primary amine and the corresponding phosphine oxide. wikipedia.org In the late 1990s and early 2000s, researchers adapted this reaction into a powerful ligation tool. acs.orgnih.govcapes.gov.br By incorporating an electrophilic trap (commonly a methyl ester) onto one of the phosphine's aryl rings, the aza-ylide intermediate is captured in an intramolecular reaction before hydrolysis can occur. This modified process results in the formation of a stable amide linkage between the two molecules. sigmaaldrich.comacs.org

The general mechanism proceeds as follows:

Aza-Ylide Formation: The phosphine initiates a nucleophilic attack on the terminal nitrogen of the azide group (present on a molecule like this compound). This step results in the expulsion of dinitrogen gas (N₂) and the formation of an aza-ylide intermediate. creative-biolabs.comwikipedia.orgthermofisher.com

Intramolecular Cyclization: An electrophilic ester group positioned ortho to the phosphorus atom on the phosphine reagent acts as a trap for the nucleophilic nitrogen of the aza-ylide. acs.org The intermediate undergoes an intramolecular cyclization to form a five-membered ring.

Hydrolysis: The cyclic intermediate is then hydrolyzed by water, which cleaves the P-N bond to yield the final product: two molecules joined by a native amide bond and a phosphine oxide byproduct. creative-biolabs.comwikipedia.org

A significant advancement in this methodology is the "traceless" Staudinger ligation. creative-biolabs.comresearchgate.net In this variation, the phosphine reagent is designed to be part of the leaving group, ensuring that no atoms from the phosphine remain in the final conjugate. wikipedia.orgresearchgate.netnih.gov This is particularly crucial for applications such as the total chemical synthesis of proteins, where the formation of a native peptide bond is essential. nih.govraineslab.com Reagents such as (diphenylphosphino)methanethiol (B106550) have been developed for this purpose. In this process, a peptide with a C-terminal phosphinothioester reacts with another peptide bearing an N-terminal azide. The subsequent intramolecular acyl transfer and hydrolysis yield a native amide bond and release the phosphine oxide. nih.gov

The effectiveness of the traceless Staudinger ligation is highly dependent on the choice of phosphine reagent. Different reagents exhibit varying reaction rates and product yields.

Table 1: Comparison of Coupling Reagents for Traceless Staudinger Ligation

| Coupling Reagent | Second-Order Rate Constant (k₂) (10⁻³ M⁻¹s⁻¹) | Yield (%) | Reference |

|---|---|---|---|

| (Diphenylphosphino)methanethiol | 7.7 ± 0.3 | 95 | nih.gov |

| (Diphenylphosphino)phenol | 1.04 ± 0.05 | 38 | nih.gov |

| (Diphenylphosphino)ethanol | 0.12 ± 0.01 | 11 | nih.gov |

| (Methylphenylphosphino)methanethiol | 0.65 ± 0.01 | 39 | nih.gov |

The Staudinger ligation's success in bioconjugation is due to several key characteristics that make it a premier bio-orthogonal tool.

Table 2: Key Characteristics of Staudinger Ligation for Bioconjugation

| Characteristic | Description | Reference |

|---|---|---|

| Bio-orthogonality | The reacting groups (azide and phosphine) are abiotic and do not react with functional groups present in biological systems. | thermofisher.comresearchgate.net |

| High Chemoselectivity | The reaction is highly specific between the azide and the phosphine, leading to minimal side products. | creative-biolabs.comacs.org |

| Biocompatibility | The reaction proceeds in an aqueous environment at physiological pH and temperature without the need for cytotoxic catalysts like copper. | thermofisher.comcreative-biolabs.com |

| Stable Product | Forms a stable, covalent amide bond, creating a permanent link between the conjugated molecules. | thermofisher.comthermofisher.com |

| Traceless Variant | Allows for the formation of a native amide bond with no residual atoms from the reagent, ideal for protein and peptide synthesis. | wikipedia.orgresearchgate.netnih.gov |

Applications of 4 Azidoestradiol in Chemical Proteomics and Target Identification Research

Unbiased Identification of Protein Binding Partners and Receptors

Chemical proteomics aims to identify the protein targets of small molecules to understand their mechanisms of action and potential off-target effects. mtoz-biolabs.comwikipedia.org 4-Azidoestradiol is particularly suited for these "target deconvolution" studies due to its ability to permanently trap interacting proteins within a complex biological mixture, such as a cell lysate or even in living cells. mtoz-biolabs.com

Affinity enrichment, or affinity purification, is a cornerstone technique for isolating proteins of interest from a complex sample. thermofisher.comcreative-proteomics.com In this approach, a "bait" molecule is used to "pull down" its specific binding partners. This compound can be chemically modified with an additional tag, such as biotin (B1667282), which allows it to function as a highly specific bait.

The general workflow involves these key steps:

Incubation: The biotin-tagged this compound probe is incubated with a protein sample, such as a cell lysate, allowing it to bind to its target proteins.

Photo-activation: The mixture is exposed to UV light, which activates the azido (B1232118) group, causing it to form a covalent bond with amino acid residues in the immediate vicinity of the binding pocket.

Capture: The covalently linked ligand-protein complexes are then captured on a solid support matrix coated with streptavidin (or avidin), which has a very high affinity for biotin. mtoz-biolabs.com This is a form of affinity chromatography. creative-proteomics.com

Washing and Elution: Unbound and non-specifically interacting proteins are washed away, leaving the enriched target proteins bound to the matrix. thermofisher.com These captured proteins are then eluted for subsequent analysis.

This strategy effectively enriches even low-abundance proteins that bind to the estradiol (B170435) analog, enabling their detection and identification which would otherwise be difficult in a complex proteome. thermofisher.com

Table 1: Comparison of Affinity-Based Protein Enrichment Techniques

| Technique | Principle | "Bait" Molecule | Application with this compound |

|---|---|---|---|

| Affinity Purification / Pull-Down Assay | Utilizes a specific binding interaction between a bait and its target to isolate the target from a complex mixture. creative-proteomics.com | An immobilized ligand or a tagged recombinant protein. thermofisher.com | A biotin-tagged this compound acts as the bait to capture binding proteins on a streptavidin matrix after photocrosslinking. |

| Immunoprecipitation (IP) | Employs an antibody specific to a target protein to enrich it from a sample. creative-proteomics.com | A specific antibody against a protein of interest. thermofisher.com | Can be used as a secondary validation step to confirm the interaction of a candidate protein (identified via the pull-down) with endogenous estradiol receptors. |

Following affinity enrichment, mass spectrometry (MS) is the definitive method for identifying the captured proteins. thermofisher.com The enriched proteins are typically digested into smaller peptides, which are then separated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org

The process involves:

Ionization: Peptides are ionized, commonly using electrospray ionization (ESI).

Mass Analysis: The mass-to-charge (m/z) ratio of the peptide ions is measured.

Fragmentation: Selected peptide ions are fragmented, and the m/z ratios of the resulting fragment ions are measured (MS/MS). broadinstitute.org

The resulting fragmentation pattern serves as a "fingerprint" for the peptide. By searching these experimental spectra against protein sequence databases, the identity of the peptides and, by inference, the proteins they originated from can be determined with high confidence. bigomics.ch This powerful combination of affinity enrichment with MS-based proteomics allows for the comprehensive identification of the proteins that interact with this compound. nih.gov

A critical aspect of chemical proteomics is to distinguish bona fide interactors from non-specific background proteins that co-purify during the enrichment process. nih.gov Quantitative proteomics provides a means to achieve this by comparing the amount of protein captured in a specific experiment versus a control experiment. mdpi.com

Common quantitative strategies include:

Label-Free Quantification: Compares the signal intensity of peptides between different MS runs. This method is straightforward but requires highly reproducible chromatography.

Isotopic Labeling: Involves the use of stable (non-radioactive) isotopes to label proteins or peptides. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allow for the mixing of samples at an early stage. mdpi.com

In a typical experiment to assess the specificity of a this compound probe, a competition assay is performed. The sample is co-incubated with the probe and a large excess of a non-tagged competitor ligand (e.g., 17β-estradiol). True binding partners will show a significant reduction in enrichment in the presence of the competitor, whereas non-specific binders will be unaffected. Quantitative MS analysis precisely measures these changes, allowing for the confident identification of specific targets. nih.govnih.gov This approach provides robust validation of probe-target engagement and helps map the specific interactome of the small molecule. rsc.org

Integration with Mass Spectrometry-Based Proteomics for Target Characterization

Activity-Based Protein Profiling (ABPP) for Enzyme Target Identification (e.g., Estradiol 17β-Dehydrogenase)

Activity-Based Protein Profiling (ABPP) is a specialized chemical proteomics strategy that utilizes active site-directed probes to label and identify members of an enzyme class based on their catalytic function rather than just their abundance. wikipedia.org These probes typically consist of a binding group that directs the probe to the active site of a specific enzyme family and a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue.

This compound is well-suited for use as an activity-based probe to target steroid-metabolizing enzymes. Its estradiol core acts as the binding group, directing it to the active sites of enzymes that recognize and process estradiol. The photo-activatable azido group serves as the reactive warhead.

A prime example of an enzyme target for this compound in ABPP is Estradiol 17β-Dehydrogenase (HSD17B) . unifiedpatents.com This enzyme is a key player in estrogen metabolism, catalyzing the interconversion of the highly potent 17β-estradiol (E2) and the less potent estrone (B1671321) (E1). nih.gov By regulating the local concentrations of active estrogens, HSD17B plays a crucial role in hormone-dependent tissues and related diseases, such as breast cancer. nih.gov

The use of this compound in an ABPP context to identify HSD17B involves the following steps:

Incubation: this compound is introduced to a complex proteome, such as a cell or tissue lysate.

Active Site Binding: The probe specifically binds to the substrate-binding pocket of active Estradiol 17β-Dehydrogenase enzymes.

Photo-cross-linking: Upon UV irradiation, the azido group covalently links the probe to the enzyme's active site. This labeling is dependent on the enzyme being in a catalytically competent conformation.

Detection and Identification: The now-labeled enzymes can be detected and identified. If the probe was synthesized with a reporter tag (like biotin or a fluorescent dye), the labeled proteins can be enriched and identified via mass spectrometry or visualized on a gel.

Research has specifically pointed to the use of this compound for the photoaffinity labeling of human placental estradiol 17β-dehydrogenase, confirming its utility in targeting this enzyme. unifiedpatents.com This ABPP approach enables researchers to profile the activity of specific HSD17B isozymes in various physiological and pathological states, offering insights into their regulatory mechanisms and identifying them as potential therapeutic targets.

Table 2: Profile of Estradiol 17β-Dehydrogenase Type 1 (HSD17B1)

| Feature | Description |

| Protein Name | Estradiol 17β-dehydrogenase 1 |

| Gene | HSD17B1 nih.gov |

| Enzyme Commission (EC) Number | 1.1.1.62 uniprot.org |

| Function | Catalyzes the conversion of the less active estrogen, estrone (E1), to the more potent estradiol (E2), using NADPH as a cofactor. nih.gov It is a critical enzyme for providing active estrogen to target tissues. |

| Cellular Location | Primarily expressed in the placenta and ovarian granulosa cells; also found in endometrium, adipose tissue, and breast cancer cells. nih.gov |

| Clinical Relevance | Overexpression is linked to an increased risk and progression of hormone-dependent cancers, particularly breast cancer, by elevating local estradiol levels. nih.gov |

| Relevance to ABPP | Its well-defined substrate-binding pocket for estradiol makes it an ideal target for activity-based probes like this compound. |

Advanced Methodologies Enabled by 4 Azidoestradiol

Cellular and Subcellular Localization Studies Using Molecular Imaging

Molecular imaging techniques provide detailed insights into the inner workings of cells at a molecular level. snmmi.org The use of specialized probes, such as derivatives of 4-azidoestradiol, allows researchers to visualize and track specific biological processes in real-time. snmmi.orgchemetrix.co.za

Fluorescent labeling is a cornerstone of modern cell biology, enabling the visualization of specific molecules within cells. chemetrix.co.zalabinsights.nl In this technique, a fluorescent molecule, or fluorophore, is attached to a probe that specifically binds to the target of interest. labinsights.nlazolifesciences.com This allows researchers to observe the location, movement, and interactions of proteins and other biomolecules. labinsights.nlthermofisher.com

This compound can be utilized in such studies. After being introduced to cells, it can be cross-linked to estrogen receptors by photoactivation. Subsequently, the now covalently bound receptor-ligand complex can be detected using fluorescently labeled antibodies that specifically recognize the estrogen receptor. This immunofluorescence approach allows for the high-resolution visualization of ER distribution within fixed cells.

Alternatively, a fluorescent dye can be directly attached to the this compound molecule. This creates a fluorescent probe that can be tracked in real-time within living cells, providing dynamic information about ER localization. nih.gov Various fluorescent dyes are available for this purpose, each with distinct spectral properties. labinsights.nlthermofisher.com

Table 1: Common Fluorescent Labeling Techniques

| Technique | Description | Key Features |

| Immunofluorescence | Uses fluorescently labeled antibodies to detect a specific target protein. | High specificity; suitable for fixed cells; allows for signal amplification. |

| Direct Fluorescent Labeling | A fluorescent dye is directly conjugated to the probe molecule. | Enables live-cell imaging; provides real-time tracking of the probe. nih.gov |

Live-cell imaging allows for the study of cellular processes as they happen, providing crucial temporal and spatial information. baseclick.eubiocompare.com Techniques like confocal microscopy and super-resolution microscopy offer high-resolution imaging of live cells over time. nih.govnih.govfrontiersin.org The primary challenge in live-cell imaging is to obtain high-quality images without causing damage to the cells, a phenomenon known as phototoxicity. baseclick.eubiocompare.com

The use of this compound derivatives in live-cell imaging enables the real-time monitoring of estrogen receptor dynamics. By using a fluorescently tagged this compound, researchers can track the movement of the receptor within different cellular compartments. This provides valuable data on how ERs respond to ligand binding in a dynamic cellular environment. The development of advanced imaging systems with high spatiotemporal resolution has further enhanced the ability to capture these rapid cellular events. nih.govfrontiersin.org

Table 2: Advanced Live-Cell Imaging Techniques

| Technique | Principle | Advantages |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, creating sharp optical sections. | Improved spatial resolution; 3D reconstruction capabilities. chemetrix.co.zanih.gov |

| Super-Resolution Microscopy | Overcomes the diffraction limit of light to achieve higher resolution imaging. frontiersin.org | Nanoscale visualization of cellular structures. frontiersin.org |

| Spinning-Disk Confocal Microscopy | Employs a spinning disk with multiple pinholes for faster imaging. | Reduced phototoxicity; suitable for long-term live-cell imaging. biocompare.com |

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive nuclear imaging techniques that visualize and quantify biological processes in vivo. nih.govtracercro.com These methods rely on the administration of a radiotracer, a biologically active molecule labeled with a radioisotope. nih.govresearchgate.net PET generally offers higher sensitivity and spatial resolution compared to SPECT. tracercro.comresearchgate.net

Derivatives of this compound can be labeled with specific radioisotopes to create radioligands for PET and SPECT imaging of estrogen receptors. For instance, labeling with fluorine-18 (B77423) (¹⁸F) would make it a PET tracer, while labeling with iodine-123 (¹²³I) would render it suitable for SPECT. nih.govmdpi.com These radiolabeled versions of this compound would allow for the non-invasive visualization and quantification of estrogen receptor distribution and density in living subjects, which is particularly relevant in cancer research and neuroendocrinology. researchgate.net

Table 3: Radioisotopes for PET and SPECT Imaging

| Isotope | Imaging Modality | Common Applications |

| Fluorine-18 (¹⁸F) | PET | Oncology, neurology, cardiology. nih.gov |

| Carbon-11 (¹¹C) | PET | Neuroreceptor imaging, cancer studies. nih.gov |

| Iodine-123 (¹²³I) | SPECT | Thyroid imaging, brain imaging. nih.gov |

| Technetium-99m (⁹⁹ᵐTc) | SPECT | Bone scans, cardiac imaging. nih.gov |

Application in Live Cell Imaging Modalities for Spatiotemporal Resolution

Investigation of Receptor Dynamics and Conformational Changes

Upon ligand binding, the estrogen receptor undergoes a series of dynamic changes, including conformational shifts, translocation, and dimerization, which are critical for its function. bmbreports.org Understanding these dynamics is key to deciphering the mechanisms of estrogen signaling.

In its inactive state, the estrogen receptor is part of a multi-protein complex. Upon binding to an estrogenic compound, the receptor dissociates from this complex and translocates to the cell nucleus. wikipedia.org This movement, or trafficking, is a crucial step in the genomic signaling pathway of the estrogen receptor. wikipedia.orgmdpi.com

The use of fluorescently labeled this compound allows for the real-time tracking of this translocation process. Live-cell imaging can visualize the movement of the ER-ligand complex from the cytoplasm into the nucleus. nih.gov Studies have shown that estradiol (B170435) regulates the trafficking of ERα into and out of the plasma membrane, a process that can be blocked by ER antagonists. nih.gov This ability to monitor receptor movement provides direct evidence of receptor activation and nuclear import. Furthermore, the trafficking of cellular components like secretory lysosomes involves movement along microtubules, a process that can also be visualized with advanced imaging. clockss.org

A key event following ligand binding is the dimerization of the estrogen receptor. wikipedia.org The receptor can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). wikipedia.orgnih.gov This dimerization is essential for the receptor to bind to specific DNA sequences known as estrogen response elements (EREs) and regulate gene expression. bmbreports.orgmdpi.com

This compound can be instrumental in studying these dimerization events. By using techniques like Bioluminescence Resonance Energy Transfer (BRET), where different ER monomers are tagged with a luciferase and a fluorescent protein, the proximity of the two monomers upon ligand-induced dimerization can be measured. nih.govmdpi.com The addition of this compound would induce dimerization, leading to a BRET signal. This allows for a quantitative analysis of dimerization in response to different ligands. Such assays have been developed to screen for endocrine-disrupting chemicals that can interfere with ER dimerization. nih.govmdpi.com Molecular dynamics simulations have also been employed to study the conformational changes and fluctuations in the ER upon binding to agonists and antagonists, further elucidating the mechanics of dimerization. biorxiv.orgnih.gov

Computational and Theoretical Investigations of 4 Azidoestradiol S Interactions

Molecular Docking Studies for Predictive Ligand-Receptor Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor, as well as the strength of that interaction. openaccessjournals.comjscimedcentral.com This method is crucial in structure-based drug design and for understanding the molecular recognition process between a ligand like 4-azidoestradiol and its target, the estrogen receptor. jscimedcentral.comnih.gov The primary goals are to predict the binding mode and estimate the binding affinity, which is often expressed as a scoring function value. nih.govnih.gov

The estrogen receptors, ERα and ERβ, are the primary targets for this compound. While they share similarities, differences in their ligand-binding pockets, such as at residues Leu384/Met336 and Met421/I373 (ERα/ERβ respectively), allow for the development of subtype-selective ligands. mdpi.com Molecular docking studies help rationalize the binding affinity and selectivity of various estrogenic compounds. For estradiol (B170435) (E2), the parent compound of this compound, the phenolic hydroxyl group in the A-ring and the 17β-hydroxyl group in the D-ring are critical for high-affinity binding, acting as hydrogen bond donors and acceptors, respectively. nih.gov

| Component | Description | Relevance to this compound |

|---|---|---|

| Receptor Structure | A three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR. For this purpose, the crystal structures of ERα and ERβ are used. wikipedia.org | Provides the atomic coordinates of the estrogen receptor's ligand-binding domain, defining the space where the ligand will be docked. mdpi.com |

| Ligand Conformation | The three-dimensional structure of the small molecule to be docked. Docking programs often explore multiple conformations of the flexible ligand. nih.gov | Generates various possible shapes of this compound to find the most favorable one within the receptor's binding site. |

| Search Algorithm | Explores the conformational space of the ligand within the binding site to find the best possible binding modes. nih.gov | Systematically positions and orients this compound in the ER binding pocket to identify low-energy poses. |

| Scoring Function | A mathematical function used to estimate the binding affinity for a given pose. It calculates a score based on factors like hydrogen bonds and van der Waals interactions. nih.gov | Ranks the different binding poses of this compound, allowing for a prediction of its binding affinity relative to other ligands like estradiol. nih.gov |

Molecular Dynamics Simulations to Analyze Ligand-Induced Conformational Changes in Receptor Proteins

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. researchgate.net Unlike the static picture provided by molecular docking, MD simulations provide a dynamic view, revealing fluctuations and significant conformational changes in proteins and their complexes. researchgate.netmdpi.com These simulations are essential for understanding how the binding of a ligand, such as this compound, can alter the structure and flexibility of the estrogen receptor. nih.gov

Upon ligand binding, the estrogen receptor undergoes specific conformational changes that are critical for its function, particularly the recruitment of co-activator or co-repressor proteins. The positioning of Helix 12 in the ligand-binding domain is a key determinant of the receptor's activity. wikipedia.org MD simulations can track the movement of individual amino acid residues and larger structural domains of the ER after this compound has bound. frontiersin.org By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can quantify the stability of the ligand-protein complex and identify regions of the receptor that gain or lose flexibility upon ligand binding. galaxyproject.orgunair.ac.id

These simulations can reveal, for instance, whether the presence of the 4-azido group leads to subtle shifts in the receptor's conformation that might influence its interaction with downstream signaling partners compared to when it is bound to the endogenous ligand, estradiol. nih.gov This detailed atomic-level information on ligand-induced dynamics is crucial for interpreting experimental data and understanding the full mechanistic impact of this compound binding. researchgate.net

| Analysis Technique | Information Gained | Significance |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the protein's backbone atoms over time from a reference structure. It indicates the structural stability of the complex. galaxyproject.orgunair.ac.id | A stable RMSD value over the simulation time suggests that the this compound-ER complex has reached a stable equilibrium conformation. galaxyproject.org |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. It identifies flexible and rigid regions of the protein. frontiersin.orgunair.ac.id | Reveals which parts of the estrogen receptor become more or less mobile upon binding this compound, highlighting areas affected by the ligand. |

| Principal Component Analysis (PCA) | Identifies the dominant, large-scale collective motions of the protein during the simulation. galaxyproject.org | Can uncover significant conformational changes induced by this compound binding that are essential for the receptor's biological function. galaxyproject.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Quantifies the stability of key interactions, such as those involving the hydroxyl groups of this compound and polar residues in the ER binding site. |

Quantum Chemical Calculations to Model Azide (B81097) Photoreactivity and Nitrene Formation

The utility of this compound as a photoaffinity label stems from the photochemical properties of its aryl azide group. Upon irradiation with UV light, the azide is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues in the receptor's binding site. hkhlr.de Quantum chemical calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are essential for modeling this complex photochemical process at the electronic level. hkhlr.deresearchgate.net

These computational methods can trace the entire photoreaction pathway. hkhlr.de The process begins with the photoexcitation of the azide to an excited singlet state. nih.gov Quantum calculations can model the potential energy surfaces of the molecule in its ground and excited states to understand the subsequent steps. researchgate.net A critical event is the dissociation of the N-N₂ bond, leading to the elimination of a dinitrogen molecule (N₂) and the formation of the aryl nitrene. researchgate.netnih.gov

Calculations can elucidate the electronic structure of the resulting nitrene, which can exist in either a singlet or triplet spin state. The reactivity of the nitrene is highly dependent on its spin state and electronic configuration (closed-shell vs. open-shell). nih.gov For aryl azides, the reaction mechanism can be complex, potentially involving different excited states. researchgate.netnih.gov By modeling these transient species and the energy barriers between them, quantum chemistry provides a detailed mechanistic understanding of how this compound is transformed from a reversible ligand into a covalent probe, knowledge that is difficult to obtain through experimental means alone. hkhlr.deresearchgate.net

| Photochemical Step | Description | Quantum Chemical Method |

|---|---|---|

| Photoexcitation | The this compound molecule absorbs a photon of UV light, promoting an electron to a higher energy molecular orbital (excited state). | Time-Dependent Density Functional Theory (TD-DFT) is used to calculate excited state energies and absorption spectra. hkhlr.de |

| N₂ Dissociation | In the excited state, the terminal N-N bond of the azide group cleaves, releasing a stable dinitrogen (N₂) molecule. nih.gov | Potential Energy Surface (PES) scans are performed to calculate the energy profile along the N-N bond dissociation coordinate. researchgate.net |

| Nitrene Formation | A highly reactive aryl nitrene species is formed on the estradiol scaffold. This intermediate is a neutral, monovalent nitrogen atom. researchgate.net | DFT and multireference methods (e.g., CASPT2) are used to determine the structure and electronic state (singlet/triplet) of the nitrene. researchgate.net |

| Covalent Insertion | The electrophilic nitrene reacts with amino acid residues (e.g., C-H or N-H bonds) in the binding pocket to form a stable covalent bond. | Transition state calculations are used to model the reaction barriers for the nitrene's insertion into different chemical bonds. |

In Silico Approaches for Rational Probe Design and Optimization

The development of effective molecular probes like this compound benefits greatly from a rational design strategy, where computational (in silico) methods are used to predict the properties of candidate molecules before they are synthesized. dovepress.comfrontiersin.org This approach allows for the optimization of several key parameters to create probes with enhanced affinity, selectivity, and photoreactivity. nih.gov

For a photoaffinity label based on the estradiol scaffold, in silico design can focus on several areas. First, molecular docking and free energy calculations can be used to screen various substitutions on the steroid core to enhance binding affinity for the estrogen receptor or to improve selectivity between the ERα and ERβ isoforms. mdpi.com For example, modifications could be computationally evaluated to see if they favorably interact with non-conserved residues in the binding pockets of the two receptor subtypes.

Second, quantum chemical calculations can be used to fine-tune the photochemical properties of the azide group. researchgate.net The absorption wavelength of the azide can be shifted by altering its electronic environment, which could allow for photo-activation at longer wavelengths where there is less risk of photodamage to the biological system. nih.gov The efficiency of nitrene formation can also be modeled to ensure that the probe reacts effectively upon irradiation. hkhlr.de

This iterative cycle of in silico design, chemical synthesis, and experimental validation accelerates the development of optimized probes. nih.govbiorxiv.org By predicting the impact of chemical modifications on both binding and photoreactivity, computational approaches provide a powerful tool for the rational design of next-generation photoaffinity labels for studying estrogen receptors. nih.gov

| Parameter for Optimization | Desired Outcome | Computational Method | Example |

|---|---|---|---|

| Binding Affinity | Increase the strength of the non-covalent interaction with the target receptor. | Molecular Docking, Free Energy Perturbation (FEP) | Predicting if adding a functional group increases the calculated binding score or lowers the free energy of binding. mdpi.com |

| Receptor Selectivity | Enhance binding to one receptor subtype (e.g., ERα) over another (e.g., ERβ). | Comparative Molecular Docking, MD Simulations | Docking a candidate probe into both ERα and ERβ structures to identify modifications that exploit differences in their binding sites. mdpi.com |

| Photochemical Properties | Optimize the light absorption wavelength and the efficiency of nitrene formation. | Quantum Chemical Calculations (TD-DFT) | Calculating how different electron-withdrawing or -donating groups on the aromatic ring affect the azide's absorption spectrum. nih.gov |

| Physicochemical Properties | Improve properties like solubility and cell permeability while ensuring the molecule is not predicted to be toxic. | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Calculating properties like logP and predicting potential liabilities using established rules (e.g., Lipinski's rule). frontiersin.org |

Future Directions and Emerging Research Avenues for Azido Steroid Probes

Expansion to Other Nuclear Receptors and Steroid-Binding Proteins Beyond Estrogen Receptors

While initial research has heavily focused on estrogen receptors, the fundamental principles of using azido-steroid probes are applicable to a wide array of other nuclear receptors and steroid-binding proteins. This expansion is a crucial next step to unravel the complex and often overlapping signaling pathways of various steroid hormones.

Researchers are designing and synthesizing novel azido-steroid probes based on the core structures of corticosteroids, androgens, progestins, and mineralocorticoids. These probes will enable the identification and characterization of their respective binding partners throughout the proteome. For instance, photoaffinity labeling with azido-corticosteroids could provide a more detailed understanding of glucocorticoid receptor interactions and the basis for differential corticosteroid responses in various diseases. mdpi.com Similarly, azido-androgen and azido-progestin probes can be employed to study the androgen and progesterone (B1679170) receptors, respectively, as well as other proteins that may mediate their non-genomic effects.

Beyond the classical nuclear receptors, there is a growing interest in identifying other steroid-binding proteins that may play significant roles in health and disease. Photoaffinity labeling has been used to identify specific binding proteins for anabolic steroids like stanozolol (B1681124) and danazol (B1669791) in liver microsomes. caldic.com This approach can be systematically applied to discover novel steroid-binding proteins in different tissues and cellular compartments. For example, studies have used photoaffinity labeling to investigate steroid-binding sites in GABAA receptors, highlighting the role of neurosteroids in the central nervous system. uic.edu The application of azido-steroid probes in this context will be instrumental in mapping the full landscape of steroid interactions within the cell.

Integration with Multi-Omics Approaches for Holistic Biological Understanding

The true power of azido-steroid probes will be realized through their integration with multi-omics technologies, including proteomics, metabolomics, and genomics. This holistic approach will provide a comprehensive and systems-level understanding of steroid hormone action.

Proteomics: Chemical proteomics, which utilizes probes with bioorthogonal handles like azides, is a powerful technique for identifying protein targets of small molecules. beilstein-journals.org Azido-steroid probes, when combined with mass spectrometry-based proteomics, can create a detailed inventory of proteins that interact with a specific steroid. chemrxiv.org This goes beyond just the primary receptor to include co-regulators, enzymes involved in steroid metabolism, and other off-target proteins. rsc.org This approach can reveal the full spectrum of a steroid's biological activity and potential side effects.

Metabolomics: The integration of azido-steroid probes with metabolomics can illuminate how steroid signaling pathways influence cellular metabolism. nih.gov By identifying the protein targets of a steroid probe, researchers can then investigate the metabolic consequences of these interactions. For instance, if an azido-steroid probe identifies an interaction with a key metabolic enzyme, subsequent metabolomic analysis can determine how this interaction alters metabolic fluxes. This is particularly relevant for understanding the metabolic side effects of steroid-based therapies. Some studies have already used untargeted metabolomics to look at steroid profiles in urine to diagnose adrenal tumors. nih.gov

Genomics and Transcriptomics: When combined with genomic and transcriptomic data, the findings from azido-steroid probe studies can be placed into a broader regulatory context. Identifying the protein targets of a steroid is the first step; understanding how these interactions lead to changes in gene expression is the next. By correlating the proteomic data from probe experiments with transcriptomic data from cells treated with the parent steroid, researchers can build comprehensive models of steroid-regulated gene networks. mdpi.com

The convergence of these omics approaches, facilitated by the use of versatile tools like azido-steroid probes, promises to deliver a more complete and dynamic picture of steroid biology. researchgate.netnih.gov

Development of Next-Generation Bioorthogonal Systems with Enhanced Reaction Kinetics and Biocompatibility

The success of azido-steroid probes is intrinsically linked to the efficiency and biocompatibility of the bioorthogonal reactions used to visualize or capture them. website-files.com While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," has been a workhorse in this field, the development of next-generation bioorthogonal systems is an active area of research. nih.govmdpi.com

The primary goals for these new systems are:

Enhanced Reaction Kinetics: Faster reaction rates are crucial for capturing transient interactions and for applications in living organisms where probe concentrations may be low. researchgate.net

Improved Biocompatibility: A key challenge with CuAAC is the potential toxicity of the copper catalyst. nih.gov This has driven the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC). dntb.gov.ua Future developments will focus on creating even more biocompatible catalysts or reaction partners that are completely inert to biological systems. researchgate.net

Increased Selectivity: The ideal bioorthogonal reaction is completely specific, with no side reactions with endogenous molecules. researchgate.net Researchers are continually refining the reactive groups to minimize any potential cross-reactivity.

Photo-Click Reactions: Light-activated chemistries offer an additional layer of control, allowing researchers to trigger the bioorthogonal reaction at a specific time and location. researchgate.net Improvements in this area, such as developing probes that can be activated by longer wavelengths of light, will minimize photodamage to cells and tissues and allow for deeper tissue penetration. website-files.com

These advancements in bioorthogonal chemistry will directly translate to more sensitive and reliable experiments using azido-steroid probes, enabling their use in increasingly complex biological settings, including whole organisms. frontiersin.org

Advanced Imaging Techniques for Higher Spatiotemporal and Molecular Resolution in Research Settings

The combination of azido-steroid probes with advanced imaging techniques is revolutionizing our ability to visualize steroid hormone action at unprecedented resolution. researchgate.net

Super-Resolution Microscopy (SRM): Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light, allowing for the visualization of molecular interactions at the nanoscale. ibidi.commicroscopyu.comresearchgate.netfrontiersin.org By labeling azido-steroid probes with fluorescent dyes via bioorthogonal chemistry, researchers can use SRM to pinpoint the precise subcellular localization of steroid-protein interactions. nih.gov This could, for example, allow for the visualization of individual estrogen receptors binding to DNA within the nucleus.

Live-Cell Imaging: The development of more biocompatible bioorthogonal reactions and brighter, more photostable fluorescent probes is making it increasingly feasible to perform long-term, live-cell imaging of steroid dynamics. This allows researchers to track the movement of steroid-receptor complexes in real-time, providing insights into their trafficking, turnover, and interactions with other cellular components.

Multiplexed Imaging: The ability to use multiple, mutually orthogonal bioorthogonal reactions simultaneously opens the door to multiplexed imaging. This would allow researchers to visualize the interactions of different steroid hormones or a steroid and another biomolecule at the same time, providing a more complete picture of cellular signaling networks.

These advanced imaging modalities, powered by the specificity of azido-steroid probes, will provide a dynamic and high-resolution view of steroid signaling that has not been possible with traditional methods.

Application in Synthetic Biology and Construction of Artificial Biological Systems

Synthetic biology, an emerging field focused on the design and construction of new biological parts, devices, and systems, represents a novel and exciting frontier for the application of azido-steroid probes. nih.govoup.comals-journal.com These probes can be used as tools to build and control artificial biological circuits.

Engineered Steroid-Sensing Systems: Azido-steroids could be incorporated into the design of artificial steroid receptors or sensors. oup.com For example, a synthetic receptor could be engineered to bind to a specific azido-steroid and, upon binding, trigger a downstream event, such as the expression of a reporter gene. The azide (B81097) group could be used to covalently link the synthetic receptor to a specific location within the cell or to another protein, allowing for precise spatial control of the artificial signaling pathway.

Controlling Gene Expression: By functionalizing DNA-binding domains with azido-steroids, it may be possible to create light- or chemically-inducible gene expression systems. In such a system, the azido-steroid would act as a tether, bringing a transcriptional activator or repressor to a specific gene promoter only when desired.

Building Artificial Signaling Networks: The orthogonality of bioorthogonal reactions could be exploited to build complex, multi-input artificial signaling networks. frontiersin.org For instance, one could design a system that responds to both an azido-steroid and another small molecule, each triggering a different bioorthogonal reaction and a distinct cellular output.

The application of azido-steroid probes in synthetic biology is still in its infancy, but it holds the potential to create powerful new tools for controlling cellular behavior and for developing novel therapeutic strategies.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators during synthesis/handling.

- Waste disposal : Segregate azide-containing waste for neutralization (e.g., sodium hypochlorite treatment) before disposal.

- Emergency procedures : Train personnel on spill containment and first-aid measures (e.g., eye flushing with saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.